

Application Notes and Protocols for the Analytical Determination of Cycloechinulin

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Compound of Interest

Compound Name: Cycloechinulin

Cat. No.: B606884

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Introduction

Cycloechinulin is a fungal secondary metabolite, a diketopiperazine alkaloid derived from tryptophan and alanine. It is produced by various species of the *Aspergillus* genus, notably *Aspergillus ochraceus* and *Aspergillus novofumigatus*. As a mycotoxin, the detection and quantification of **Cycloechinulin** in various matrices such as fungal cultures, food, and feed are crucial for quality control and safety assessment. This document provides detailed application notes and protocols for the analytical determination of **Cycloechinulin** using modern chromatographic techniques.

Analytical Methods Overview

The primary methods for the detection and quantification of **Cycloechinulin** are High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices.

Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides a highly sensitive and selective approach for the quantification of **Cycloechinulin**.

Quantitative Data Summary

While a multi-analyte study has been conducted that includes **Cycloechinulin**, full validation data specific to this compound is not extensively detailed. The following table is a representative summary based on typical performance characteristics of similar mycotoxin analyses. Researchers should perform in-house validation to establish specific performance parameters.

Parameter	Typical Performance Characteristics
Limit of Detection (LOD)	0.5 - 5 µg/kg
Limit of Quantification (LOQ)	1.5 - 15 µg/kg
**Linearity (R ²) **	> 0.99
Recovery	80 - 110%
Precision (RSD)	< 15%

Experimental Protocol

1. Sample Preparation (Extraction from Fungal Culture)

- Homogenize 5 grams of the fungal mycelium or solid culture medium.
- Add 20 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1, v/v/v).
- Shake vigorously on a rotary shaker for 90 minutes at room temperature.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Transfer an aliquot of the supernatant to an HPLC vial.
- Dilute the extract 1:1 with a mixture of acetonitrile/water/acetic acid (20:79:1, v/v/v) prior to injection.[1]

2. UHPLC-MS/MS Instrumentation and Conditions

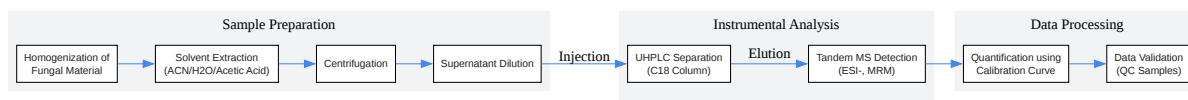
- UHPLC System: Agilent 1290 Infinity UHPLC system or equivalent.[1]
- Mass Spectrometer: Agilent 6460 Triple Quadrupole mass spectrometer or equivalent.[1]
- Column: Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 μ m, or equivalent.
- Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.
- Mobile Phase B: 5 mM ammonium acetate in methanol with 0.1% formic acid.
- Gradient Elution:
 - 0-1 min: 98% A
 - 1-10 min: Linear gradient to 2% A
 - 10-12 min: Hold at 2% A
 - 12.1-15 min: Return to 98% A (column re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

3. Mass Spectrometry Parameters

- Ionization Mode: Electrospray Ionization (ESI), Negative.[1]
- Capillary Voltage: 3500 V
- Gas Temperature: 300 °C
- Gas Flow: 5 L/min
- Nebulizer Pressure: 45 psi

- Sheath Gas Temperature: 350 °C
- Sheath Gas Flow: 11 L/min
- Multiple Reaction Monitoring (MRM) Transitions for **Cycloechinulin**:^[1]
 - Precursor Ion (m/z): 350
 - Product Ion 1 (Quantifier, m/z): 335
 - Product Ion 2 (Qualifier, m/z): 320
 - Fragmentor Voltage (V): 170
 - Collision Energy (V) for Product Ion 1: 20
 - Collision Energy (V) for Product Ion 2: 28

Experimental Workflow: UHPLC-MS/MS Analysis



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Caption: Workflow for the UHPLC-MS/MS analysis of **Cycloechinulin**.

Method 2: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of **Cycloechinulin** when high sensitivity is not required and for preliminary screening.

Quantitative Data Summary

Specific validated quantitative data for **Cycloechinulin** using HPLC-DAD is not readily available in the literature. The following table provides estimated performance characteristics based on similar analyses of other secondary fungal metabolites. In-house validation is essential.

Parameter	Estimated Performance Characteristics
Limit of Detection (LOD)	50 - 200 µg/kg
Limit of Quantification (LOQ)	150 - 600 µg/kg
**Linearity (R ²) **	> 0.99
Recovery	75 - 105%
Precision (RSD)	< 20%

Experimental Protocol

1. Sample Preparation (Extraction from Fungal Culture)

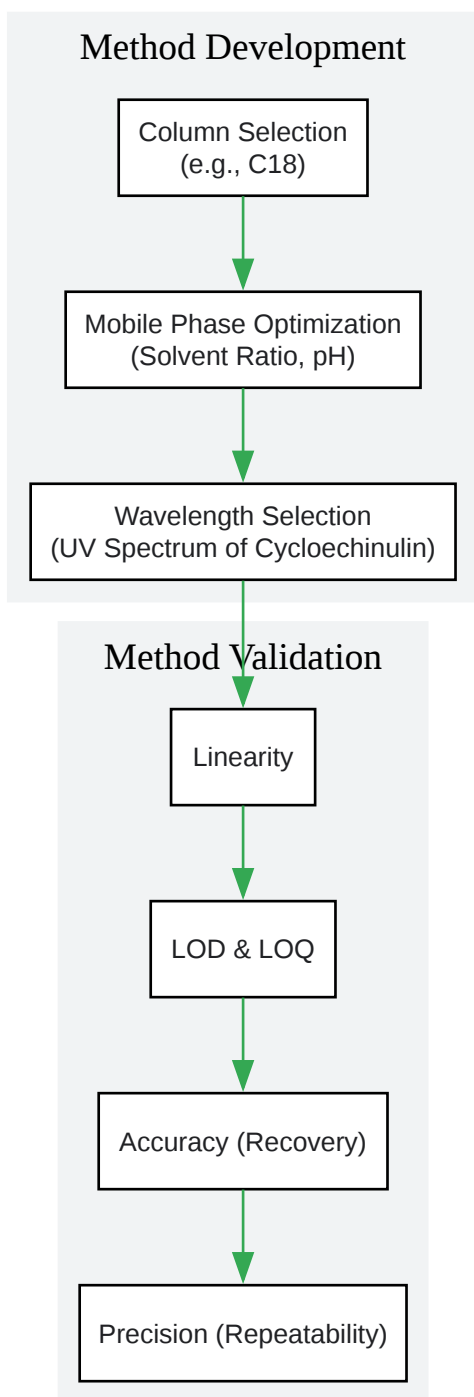
- Follow the same extraction procedure as described in the UHPLC-MS/MS method (Section 1). A concentration step may be required depending on the expected **Cycloechinulin** concentration.
- To concentrate, evaporate a known volume of the extract to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in a known volume of the initial mobile phase.

2. HPLC-DAD Instrumentation and Conditions

- HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector.
- Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm, or equivalent.
- Mobile Phase A: Water with 0.1% Formic Acid

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Isocratic Elution: 60% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 20 µL
- Detection Wavelength: 254 nm (with monitoring from 200-400 nm for peak purity assessment).

Logical Relationship: HPLC-DAD Method Development



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Caption: Key steps in HPLC-DAD method development and validation.

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References

- 1. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
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